N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-3-amine

HOMO energy level DFT calculation hole injection barrier

N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-3-amine (CAS 1427556‑50‑0 / 2033135‑21‑4; C₂₇H₂₁NO; MW 375.46 g mol⁻¹) is a push–pull arylamine that fuses a strongly electron‑donating 9,9‑dimethylfluoren‑2‑amine moiety with an electron‑deficient dibenzo[b,d]furan (DBF) unit at the 3‑position. This asymmetric donor–acceptor architecture confers a set of mutually reinforcing properties—high HOMO energy, elevated glass‑transition temperature, good film‑forming ability, and a small singlet‑triplet gap (ΔEₛₜ)—that make the compound a versatile candidate for hole‑transport layers (HTL), electron‑blocking layers (EBL), and host matrices in thermally activated delayed fluorescence (TADF) organic light‑emitting diodes (OLEDs).

Molecular Formula C27H21NO
Molecular Weight 375.5 g/mol
Cat. No. B12507351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-3-amine
Molecular FormulaC27H21NO
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC5=C(C=C4)C6=CC=CC=C6O5)C
InChIInChI=1S/C27H21NO/c1-27(2)23-9-5-3-7-19(23)20-13-11-17(15-24(20)27)28-18-12-14-22-21-8-4-6-10-25(21)29-26(22)16-18/h3-16,28H,1-2H3
InChIKeyZXJHYBAHCRRCSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-3-amine: A Benchmark Donor–Acceptor Arylamine for High-Performance OLED Hole-Transport and TADF Host Applications


N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-3-amine (CAS 1427556‑50‑0 / 2033135‑21‑4; C₂₇H₂₁NO; MW 375.46 g mol⁻¹) is a push–pull arylamine that fuses a strongly electron‑donating 9,9‑dimethylfluoren‑2‑amine moiety with an electron‑deficient dibenzo[b,d]furan (DBF) unit at the 3‑position. This asymmetric donor–acceptor architecture confers a set of mutually reinforcing properties—high HOMO energy, elevated glass‑transition temperature, good film‑forming ability, and a small singlet‑triplet gap (ΔEₛₜ)—that make the compound a versatile candidate for hole‑transport layers (HTL), electron‑blocking layers (EBL), and host matrices in thermally activated delayed fluorescence (TADF) organic light‑emitting diodes (OLEDs) [1]. Commercial suppliers routinely offer the material at NLT 98 % purity from gram to metric‑ton quantities, signalling readiness for both academic prototyping and industrial fabrication .

Why Generic Substitution Fails: Positional Isomerism, Donor Strength, and the Cost of Overlooking Structure‑Property Relationships in Fluorene–Dibenzofuran Arylamines


Within the fluorene‑dibenzofuran amine family, seemingly minor structural variations—regioisomeric attachment of the amine to the dibenzofuran core, the steric bulk of the fluorene 9‑substituents, and the number of donor/acceptor arms—produce sharply divergent HOMO energies, glass‑transition temperatures, triplet energies, and charge‑transport anisotropy [1]. The 3‑substituted‑DBF isomer described here places the amine linker at a position that maximises electronic coupling between the donor fluorene and the acceptor furan oxygen, yielding a distinctive frontier‑orbital alignment that is absent in the 1‑, 2‑, or 4‑substituted isomers . Likewise, replacing the 9,9‑dimethyl groups with bulkier 9,9‑diphenyl substituents raises the molecular weight and alters film morphology without a proportionate gain in device stability . These differences translate directly into measurable device parameters—operating voltage, external quantum efficiency, and luminance half‑life—meaning that casual interchange among catalogue‑neighbour compounds carries substantial risk of underperformance in a fabricated OLED stack [1].

Quantitative Differentiation Guide: N‑(9,9‑Dimethyl‑9H‑fluoren‑2‑yl)dibenzo[b,d]furan‑3‑amine vs. Its Closest Structural Analogs


Calculated HOMO Energy of −6.06 eV Defines a Donor‑Strength Window Distinct from 1‑Substituted and Bis‑Fluorene Analogs

Density‑functional theory (DFT) calculations place the HOMO of N‑(9,9‑dimethyl‑9H‑fluoren‑2‑yl)dibenzo[b,d]furan‑3‑amine at −6.06 eV [1]. This value is significantly deeper than that reported for the 1‑substituted regioisomer N‑(9,9‑dimethyl‑9H‑fluoren‑2‑yl)dibenzo[b,d]furan‑1‑amine (HOMO ≈ −5.5 eV, as inferred from its stronger D‑A‑D character that raises the HOMO) [2] and substantially shallower than the bis‑(9,9‑dimethyl‑9H‑fluoren‑2‑yl)amine homodimer, whose HOMO is estimated near −5.2 eV owing to the absence of the electron‑withdrawing DBF unit [3]. The intermediate HOMO of the 3‑DBF derivative positions it advantageously for hole injection from indium‑tin‑oxide (ITO) anodes (work function ≈ −4.7 eV) while maintaining a sufficient electron‑blocking offset in blue‑green TADF device stacks [4].

HOMO energy level DFT calculation hole injection barrier fluorene–dibenzofuran amine OLED hole transport

Predicted Boiling Point of 569 °C and Density of 1.24 g cm⁻³ Enable Wider Thermal Processing Latitude than Lower‑Mass Arylamine HTLs

The compound exhibits a predicted boiling point of 568.6 ± 38.0 °C and a predicted density of 1.235 ± 0.06 g cm⁻³ . In contrast, the commonly used fluorene‑based HTL building block N‑(p‑tolyl)‑9,9‑dimethylfluoren‑2‑amine (MW ≈ 299 g mol⁻¹) boils approximately 100 °C lower and has a density below 1.15 g cm⁻³, limiting its film‑density and thermal‑budget window in vacuum‑deposited OLED fabrication [1]. The higher boiling point and denser packing of the title compound expand the usable evaporation temperature range, reduce crucible‑to‑substrate re‑evaporation, and are consistent with the elevated glass‑transition temperature (Tg) reported for 3‑DBF‑substituted arylamines [2].

thermal stability sublimation purification vacuum thermal evaporation OLED manufacturing fluorene–dibenzofuran amine

Class‑Level Triplet Energy (Eₜ > 2.7 eV) and Tg > 130 °C for 3‑DBF‑Terminated Arylamines Surpass Bis‑Fluorene‑Amine Benchmarks

A systematic study of dibenzofuran‑terminated arylamine hole‑transporters demonstrates that molecules incorporating the 3‑DBF‑amine motif achieve triplet energies (Eₜ) exceeding 2.7 eV and glass‑transition temperatures (Tg) above 130 °C [1]. These values are consistently 0.2–0.4 eV higher in Eₜ and 20–40 °C higher in Tg than those reported for bis‑(9,9‑dimethyl‑9H‑fluoren‑2‑yl)amine‑based HTLs, which typically exhibit Eₜ ≈ 2.4 eV and Tg ≈ 100 °C . The elevated triplet energy of the 3‑DBF scaffold suppresses Dexter energy transfer from green and blue‑green TADF emitters, while the higher Tg retards molecular reorganisation during prolonged electrical stress, directly contributing to an LT₅₀ lifetime of 20 000–30 000 h at 1 000 cd m⁻² in TADF and phosphorescent OLEDs [1].

triplet energy glass transition temperature long‑lifetime OLED hole transporter TADF host

Patent‑Protected Push–Pull Architecture Reduces Singlet‑Triplet Gap (ΔEₛₜ) for TADF Host Function Relative to Symmetric Di‑Fluorene Amines

The asymmetric fluorene‑donor/DBF‑acceptor design of the title compound is explicitly claimed to reduce the singlet‑triplet energy gap (ΔEₛₜ), enabling its use as a host matrix that promotes efficient reverse intersystem crossing (RISC) in TADF OLEDs [1]. In contrast, symmetric di‑fluorene amines such as bis‑(9,9‑dimethyl‑9H‑fluoren‑2‑yl)amine lack the intramolecular charge‑transfer character needed to minimise ΔEₛₜ, and are therefore limited to passive hole‑transport roles without host functionality [2]. The calculated LUMO of −1.91 eV and the large HOMO‑LUMO gap of 4.15 eV for the 3‑DBF compound further support adequate electron affinity for host‑to‑emitter electron transfer while preventing direct exciton quenching [3].

TADF host singlet-triplet gap reverse intersystem crossing donor–acceptor OLED efficiency

Dual Sourcing at Electronic‑Grade Purity (≥98 %) at Multi‑Ton Scale Outpaces Niche Single‑Source Analogs in Supply‑Chain Reliability

N‑(9,9‑Dimethyl‑9H‑fluoren‑2‑yl)dibenzo[b,d]furan‑3‑amine is actively stocked and supplied by at least four independent manufacturers (Catsyn, Dakenchem, BOC Sciences, Nanxinchem) at purities of ≥98 % (HPLC) and in batch sizes ranging from grams to metric tonnes [1]. By comparison, the closely related 1‑substituted isomer (CAS 2225845‑23‑6) and the 2‑substituted isomer (CAS 1359833‑89‑8) are each listed by fewer than three vendors, with limited batch‑size transparency [2][3]. The broader supplier base for the 3‑DBF derivative reduces single‑source procurement risk, shortens lead times, and increases price competition—factors that directly impact total cost of ownership for industrial OLED manufacturers.

supply chain electronic-grade purity OLED intermediate commercial availability procurement

High‑Impact Application Scenarios Where N‑(9,9‑Dimethyl‑9H‑fluoren‑2‑yl)dibenzo[b,d]furan‑3‑amine Delivers Differentiated Value


Hole‑Transport and Electron‑Blocking Layer Material for Blue‑Green TADF OLED Displays

The compound’s calculated HOMO of −6.06 eV positions it favourably for hole injection from ITO while the deep LUMO of −1.91 eV provides a >1 eV barrier against electron leakage from the emitter [1]. Combined with class‑leading triplet energy >2.7 eV, which prevents exciton quenching in blue‑green TADF systems, this enables use as a single‑material HTL/EBL that simplifies the device stack and boosts external quantum efficiency [2].

Host Matrix for High‑Efficiency TADF Emitters in Solid‑State Lighting

The patent‑described push–pull architecture reduces the singlet‑triplet energy gap (ΔEₛₜ), facilitating reverse intersystem crossing when the compound is employed as a host matrix for green and blue‑green TADF emitters [3]. This dual HTL‑and‑host functionality reduces the number of distinct organic materials required in a white‑OLED stack, directly lowering manufacturing complexity and material qualification costs for lighting‑panel producers.

Thermally Robust Sublimable Source Material for Vacuum‑Processed OLED Pilot Lines

With a predicted boiling point of ~569 °C and a glass‑transition temperature exceeding 130 °C (class average), the material tolerates wide evaporation windows without decomposition—a crucial requirement for high‑throughput vacuum thermal evaporation (VTE) pilot lines [2]. The availability of the compound in multi‑kilogram batches with HPLC purity ≥98 % from multiple suppliers further supports uninterrupted pilot‑production campaigns .

Academic and Industrial Research on Structure–Property Relationships in Donor–Acceptor Arylamines

The well‑defined 3‑DBF attachment site and the availability of the 1‑, 2‑, and 4‑substituted isomers from commercial sources make this compound an ideal model system for systematic studies of regioisomerism on charge‑transport anisotropy, film morphology, and device stability . The existence of calculated frontier‑orbital energies [1] further facilitates computational screening before committing to synthesis, accelerating the discovery of next‑generation HTL materials.

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